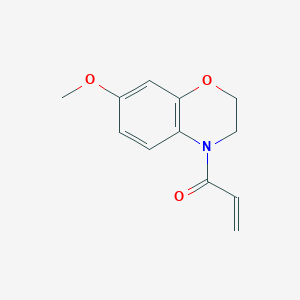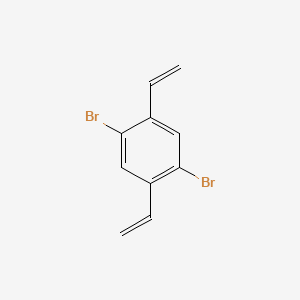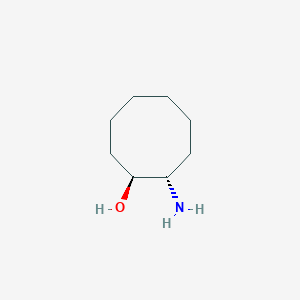![molecular formula C12H17BrClN B2992405 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride CAS No. 2089255-56-9](/img/structure/B2992405.png)
2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2089255-56-9 . It has a molecular weight of 290.63 .
Synthesis Analysis
The synthesis of a similar compound, “2-(4-bromophenyl)-2-methylpropanoic acid”, involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . This process produces pure 2-(4-bromophenyl)-2-methylpropanoic acid, which is a key intermediate in the manufacturing process of fexofenadine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(4-bromophenyl)-2-methylpropanoic acid” include bromination and substitution . The bromination process introduces a bromine atom to the compound, while substitution involves replacing one atom or group of atoms with another .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 290.63 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
Synthesis and Anticonvulsant Activity :
- Compounds similar to 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine have been synthesized and tested for anticonvulsant activity. Notably, a derivative, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, showed considerable activity with minimal neurotoxicity, suggesting potential application in epilepsy treatment (Unverferth et al., 1998).
Copper(II) and Oxido-Vanadium(IV) Complexes :
- Research involving the reaction of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol with copper and vanadium salts led to compounds with potential applications in material science and coordination chemistry (Takjoo et al., 2013).
Bromodomain Inhibitors :
- A study focused on the synthesis of N-Methylpyrrolidone derivatives, including a 4-phenyl substituted analogue, for use as bromodomain inhibitors. This research suggests potential therapeutic applications in the field of epigenetics and oncology (Hilton-Proctor et al., 2020).
Kinetics and Mechanism of Formation :
- A study examined the chemical behavior of substituted 4-chloro-N-phenylbutanamides, leading to the formation of substituted 1-phenylpyrrolidin-2-ones. This research provides insights into the kinetics and mechanisms of chemical reactions in organic chemistry (Sedlák et al., 2002).
Antimicrobial Activity and Quantum Chemical Investigation :
- Novel succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, were synthesized and showed promising antifungal activities. This indicates potential applications in developing new antimicrobial agents (Cvetkovic et al., 2019).
Corrosion Inhibition :
- A series of cationic surfactants, including derivatives of methylpyrrolidine, were evaluated as corrosion inhibitors for carbon steel in oil and gas wells, demonstrating their potential in industrial applications (Hegazy et al., 2016).
Electrodialysis Applications :
- Anion exchange membranes based on brominated poly(2,6-dimethyl-1,6-phenylene oxide) tethered with saturated heterocyclic quaternary ammonium groups, including 1-methylpyrrolidine, were investigated for electrodialysis applications, indicating potential in water treatment and desalination technologies (Jiang et al., 2018).
特性
IUPAC Name |
2-[(4-bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXGPIITPSNDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2992325.png)


![2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2992328.png)
![N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2992331.png)

![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)
![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)


![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)
![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)
